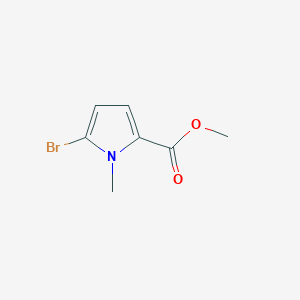

Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate

説明

Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate is a natural product found in Lissodendoryx . It is also known as methyl 5-bromo-1H-pyrrole-2-carboxylate .

Molecular Structure Analysis

The molecular structure of Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate is characterized by a pyrrole ring substituted with a bromine atom and a methyl ester group . The molecular weight of this compound is 218.05 .Physical And Chemical Properties Analysis

Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate is a solid or liquid compound that should be stored in a sealed, dry environment at room temperature .科学的研究の応用

Biochemical Reagent

“Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate” can be used as a biochemical reagent . This means it can be used in various biochemical assays and experiments, contributing to our understanding of biological processes and systems.

Organic Synthesis

This compound can serve as a starting material or intermediate in organic synthesis . Organic chemists can use it to construct more complex molecules for further research or application.

Insecticidal Action

Some related halogenated pyrroles, such as AC-303,630, have been found to have insecticidal action . While it’s not directly stated that “Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate” has this property, it’s possible that it could be used to synthesize similar compounds with insecticidal properties.

Mitochondrial Uncoupling Activity

Again, related halogenated pyrroles have been found to have mitochondrial uncoupling activity . This could potentially make “Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate” useful in research into energy metabolism and related diseases.

Cytotoxic Activity

Pyrrole derivatives have been found to exhibit cytotoxic activity against some cancer cell lines . While it’s not directly stated that “Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate” has this property, it’s possible that it could be used to synthesize similar compounds with cytotoxic properties.

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

特性

IUPAC Name |

methyl 5-bromo-1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-9-5(7(10)11-2)3-4-6(9)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJMIZMIPRJDDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625143 | |

| Record name | Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate | |

CAS RN |

1196-07-2 | |

| Record name | Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B170362.png)

![[4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B170372.png)